molecular formula C10H12N2O2 B196156 Cotinine-N-oxide CAS No. 36508-80-2

Cotinine-N-oxide

Cat. No.: B196156
CAS No.: 36508-80-2
M. Wt: 192.21 g/mol
InChI Key: CIPULDKLIIVIER-VIFPVBQESA-N
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Description

Cotinine-N-oxide is a metabolite of cotinine, which itself is a primary metabolite of nicotine. This compound is formed through the N-oxidation of cotinine, primarily in the liver. This compound is of interest due to its role in nicotine metabolism and its potential implications in various biological processes.

Mechanism of Action

Target of Action

Cotinine-N-oxide, a metabolite of nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic and are composed of five homomeric or heteromeric subunits . They play a crucial role in the nervous system, influencing a variety of physiological processes.

Mode of Action

This compound acts as a weak agonist of nAChRs . It interacts with both nAChRs and non-nAChRs in the nervous system . This interaction leads to neuropharmacological and behavioral effects, contributing to the effects of nicotine .

Biochemical Pathways

The major metabolic pathway of nicotine involves the sequential action of cytochrome CYP2A6 and cytosolic aldehyde oxidase (AO), resulting in the production of cotinine . Cotinine is further metabolized via three major pathways: 3’-oxidation to trans 3’-hydroxycotinine, cotinine N-glucuronidation, and cotinine N-oxidation .

Pharmacokinetics

In humans, an average of 70-80% of absorbed nicotine is converted to cotinine . The half-life of nicotine is longer in individuals with low P450 2A6 activity .

Result of Action

This compound has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the functional activity of CYP2A6, which is involved in the metabolism of nicotine to cotinine, can affect the levels of this compound . Furthermore, the effects of this compound can be influenced by the individual’s physiological state and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Cotinine-N-oxide interacts with various enzymes and proteins. It is primarily metabolized by Cytochrome P450 2A6 (CYP2A6), yielding multiple secondary products such as norcotinine, trans-3′-hydroxycotinine, and associated glucuronosides . The nature of these interactions involves enzymatic reactions that facilitate the metabolism of this compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to facilitate memory, cognition, executive function, and emotional responding in both humans and animals . It also acts as an antidepressant and reduces cognitive-impairment associated with disease and stress-induced dysfunction .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It acts as a weak agonist of nicotinic acetylcholine receptors (nAChRs), which are key players in memory and cognition . The exact mechanism of action of this compound at the molecular level is still being elucidated .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on its stability and degradation is limited, it has been shown that cotinine, from which this compound is derived, has a longer half-life than nicotine . This suggests that this compound may also have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of the metabolism of nicotine, involving enzymes like CYP2A6 . It can also form cotinine-N-glucuronide and this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It crosses the blood-brain barrier and interacts with both nAChRs and non-nAChRs in the nervous system . No active transport system has been reported for cotinine .

Subcellular Localization

Given its interactions with nAChRs, it is likely that it is localized in areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cotinine-N-oxide can be synthesized through the oxidation of cotinine using specific enzymes or chemical oxidants. The primary enzyme involved in this process is cytochrome P450 2A6, which catalyzes the N-oxidation of cotinine. Chemical oxidants such as hydrogen peroxide or peracids can also be used to achieve this transformation under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as liver microsomes or recombinant enzymes, to facilitate the oxidation of cotinine. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cotinine-N-oxide primarily undergoes reduction reactions, where it can be converted back to cotinine. It can also participate in conjugation reactions, forming more polar and water-soluble derivatives.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.

    Conjugation: Enzymatic conjugation with glucuronic acid or sulfate groups is facilitated by transferase enzymes.

Major Products:

    Reduction: The major product is cotinine.

    Conjugation: The major products are cotinine-N-glucuronide and cotinine-N-sulfate.

Scientific Research Applications

Cotinine-N-oxide has several applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites.

    Biology: Studies on this compound help understand the metabolic pathways of nicotine and its impact on human health.

    Medicine: Research on this compound contributes to the development of smoking cessation therapies and the assessment of nicotine exposure.

    Industry: It is used in the development of diagnostic tests for nicotine use and exposure.

Comparison with Similar Compounds

    Cotinine: The parent compound, which is also a metabolite of nicotine.

    Nornicotine: Another metabolite of nicotine with similar metabolic pathways.

    Nicotine-N-oxide: A direct oxidation product of nicotine.

Comparison: Cotinine-N-oxide is unique in its specific formation through the N-oxidation of cotinine, whereas compounds like nornicotine and nicotine-N-oxide are formed through different metabolic routes. This compound’s interaction with nicotinic acetylcholine receptors is also distinct, providing unique insights into nicotine metabolism and its effects on the body.

Properties

CAS No.

36508-80-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1

InChI Key

CIPULDKLIIVIER-VIFPVBQESA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-]

SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

Appearance

White to Off-White Solid

melting_point

116-117°C

physical_description

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone;  (-)-Cotinine N-oxide;  1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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